(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-9-10-17-14(19)8-5-12-3-6-13(7-4-12)18-11-1-2-15(18)20/h3-8H,1-2,10-11H2,(H,17,19)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOPGVZKWQCGDH-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C=CC(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)/C=C/C(=O)NCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide is C14H14N4O, with a molecular weight of 254.29 g/mol. The compound features a prop-2-enamide backbone with a cyanomethyl group and a pyrrolidine moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, research has shown that certain phenyl-pyrrolidine derivatives inhibit cell proliferation in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.6 | Breast Cancer |
| Compound B | 3.8 | Lung Cancer |
| (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | TBD | TBD |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is supported by findings from related studies. For instance, derivatives of pyrrolidine have been identified as xanthine oxidase inhibitors, which play a role in oxidative stress and inflammation.
| Enzyme Target | Type of Inhibition | Reference |
|---|---|---|
| Xanthine Oxidase | Competitive | |
| EPAC (Exchange Protein directly Activated by cAMP) | Non-competitive |
Case Studies
- Study on Anticancer Effects : A study evaluated the cytotoxic effects of several phenyl-pyrrolidine derivatives on human cancer cell lines. Results showed that modifications at the phenyl position enhanced activity against breast and lung cancer cells, suggesting a structure-activity relationship that could be applicable to (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide.
- Xanthine Oxidase Inhibition : Research focused on N-substituted isonicotinamide derivatives demonstrated significant inhibition of xanthine oxidase, indicating that similar modifications in (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide could yield potent inhibitors useful in treating gout and other inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural analogues and their distinguishing substituents are summarized below:
Key Observations:
Substituent Diversity: The cyanomethyl group in the target compound distinguishes it from analogues with bulkier substituents (e.g., morpholinyl in or trifluoromethyl in ). The 2-oxopyrrolidin-1-yl group provides a rigid, hydrogen-bond-accepting moiety, contrasting with morpholine (electron-rich) or piperazine (basic) groups in other enamide derivatives .
Physicochemical Properties: The target compound’s lower molecular weight (269.3 g/mol) suggests better membrane permeability compared to larger analogues like XCT790 (634.6 g/mol).
Biological Activity :
- Anti-proliferative activity in analogues (e.g., ’s compounds) correlates with α,β-unsaturated enamide systems, which may form covalent bonds with cysteine residues in kinases .
- The absence of strongly electron-withdrawing groups (e.g., trifluoromethyl in XCT790) in the target compound may limit its potency as an enzyme inhibitor but reduce off-target effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(cyanomethyl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide?
- Methodology : The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:
Substitution Reaction : React 4-(2-oxopyrrolidin-1-yl)benzaldehyde with cyanomethylamine under alkaline conditions to form the enamine intermediate.
Condensation : Use a condensing agent (e.g., DCC or EDC) to couple the intermediate with a cyanomethyl group donor.
- Critical parameters include pH, temperature (e.g., 60–80°C for condensation), and solvent choice (e.g., DMF or THF) to maximize yield and minimize side reactions.
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the (E)-configured double bond (δ 6.5–7.5 ppm for vinyl protons) and pyrrolidinone carbonyl (δ ~170 ppm in ¹³C NMR).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies).
- X-ray Crystallography : Resolve the (E)-stereochemistry using SHELX programs for single-crystal analysis .
Q. What are the standard protocols for evaluating the compound’s stability under experimental conditions?
- Approach : Conduct accelerated stability studies by exposing the compound to varied pH (2–12), temperatures (4°C, 25°C, 40°C), and light conditions. Monitor degradation via HPLC and identify byproducts using LC-MS.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under standardized assay conditions (e.g., cell line specificity, serum concentration).
- Control Experiments : Use known inhibitors (e.g., HDAC inhibitors for epigenetic studies) to validate assay systems.
- Meta-Analysis : Compare structural analogs (e.g., hydroxamic acid derivatives like PXD101) to identify substituent-dependent activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to model binding to HDACs or kinases, focusing on the pyrrolidinone’s hydrogen-bonding potential.
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent models.
- QSAR Models : Correlate substituent electronic properties (Hammett σ) with activity data from analogs .
Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?
- SAR Insights :
- Design Strategy : Prioritize modifications at the cyanomethyl and pyrrolidinone groups to balance potency and pharmacokinetics.
Q. What experimental designs address off-target effects in cellular assays?
- Approach :
- Chemoproteomics : Use affinity-based probes to map interactomes in cell lysates.
- CRISPR-Cas9 Knockout : Validate target specificity by deleting putative targets (e.g., HDACs) and assessing residual activity.
- Transcriptomic Profiling : Compare RNA-seq data from treated vs. untreated cells to identify pathway-specific effects .
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Resolution :
- Solubility Testing : Use shake-flask method with UV quantification. The compound’s cyanomethyl group enhances aqueous solubility (logP ~2.5), but aggregation in polar solvents (e.g., DMSO >10 mM) may skew results.
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in solution to clarify discrepancies.
Q. Why do cytotoxicity assays show variability across cancer cell lines?
- Factors :
- Efflux Pumps : Test sensitivity in ABCB1-overexpressing lines (e.g., MDR1-HEK293) with/without inhibitors (e.g., verapamil).
- Metabolic Activation : Compare activity in hepatocyte co-culture systems vs. monocultures.
- Cell Cycle Synchronization : Standardize assay timing relative to cell cycle phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
